Chloroacetyl isocyanate

Description

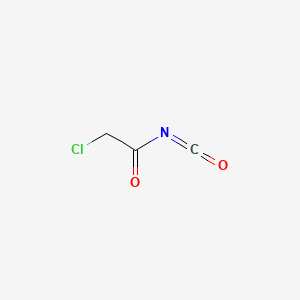

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloroacetyl isocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2ClNO2/c4-1-3(7)5-2-6/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOVMEFHWBOWMFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)N=C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30196248 | |

| Record name | Chloroacetyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4461-30-7 | |

| Record name | Chloroacetyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4461-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloroacetyl isocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004461307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloroacetyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloroacetyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.470 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROACETYL ISOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5WF2AMH7J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical and Physical Properties

Chloroacetyl isocyanate is a colorless to pale yellow liquid with a pungent odor. smolecule.com It is a highly reactive and corrosive compound that reacts violently with water. fishersci.comfishersci.at

| Property | Value | Reference |

| Molecular Formula | C₃H₂ClNO₂ | smolecule.com |

| Molecular Weight | 119.51 g/mol | sigmaaldrich.com |

| Boiling Point | 50-55 °C at 20 mmHg | sigmaaldrich.comsigmaaldrich.com |

| Density | 1.403 g/mL at 25 °C | sigmaaldrich.comsigmaaldrich.com |

| Refractive Index | n20/D 1.463 | sigmaaldrich.comsigmaaldrich.com |

| CAS Number | 4461-30-7 | smolecule.com |

Reactivity and Reaction Mechanisms of Chloroacetyl Isocyanate

Electrophilic Nature of the Isocyanate Functionality

The reactivity of the isocyanate group (–N=C=O) is fundamentally rooted in its electronic structure. The central carbon atom is bonded to two highly electronegative atoms, nitrogen and oxygen, which results in a significant polarization of the bonds. This creates a strong electrophilic character on the carbon atom, making it highly susceptible to attack by nucleophiles. researchgate.netpoliuretanos.net The reaction between an isocyanate and a compound containing an active hydrogen atom typically proceeds via an addition across the carbon-nitrogen double bond, where the nucleophile attacks the electrophilic carbon and the hydrogen attaches to the nitrogen. researchgate.net

In the specific case of chloroacetyl isocyanate, this inherent electrophilicity is amplified. The presence of the adjacent chloroacetyl group (ClCH₂C(=O)-) acts as a potent electron-withdrawing group, further reducing the electron density on the isocyanate carbon. nih.gov This inductive effect enhances the compound's reactivity compared to aliphatic or even simple aryl isocyanates, making it a highly reactive reagent in various chemical transformations. nih.govnih.govacs.org

Nucleophilic Additions to this compound

The pronounced electrophilicity of the isocyanate carbon makes this compound a prime substrate for nucleophilic addition reactions. A wide array of nucleophiles, including alcohols, phenols, amines, and carbon-based nucleophiles, readily react with the compound. smolecule.comthieme-connect.de

Alcoholysis and Phenolysis Reactions

This compound reacts with alcohols and phenols to form the corresponding N-chloroacetylcarbamates, commonly known as urethanes. wikipedia.org This reaction is a standard transformation for isocyanates and serves as a fundamental process in polyurethane chemistry. kuleuven.be The general mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate, followed by a proton transfer to the nitrogen atom. researchgate.netwikipedia.org

Research into the alcoholysis of isocyanates suggests a complex mechanism that may involve the participation of multiple alcohol molecules. kuleuven.be Kinetic and theoretical studies indicate that the reaction can proceed through a supersystem involving at least three alcohol molecules, which facilitate the proton transfer in a concerted manner. kuleuven.be This multimolecular mechanism is favored over a simple bimolecular interaction. kuleuven.be The reaction is generally faster with primary alcohols than with secondary alcohols. kuleuven.be Given its high reactivity, this compound is also employed as a derivatizing agent for alcohols and phenols for analytical purposes, such as in 13C NMR spectroscopy. smolecule.com

Aminolysis and Related Processes

The reaction of isocyanates with primary or secondary amines, known as aminolysis, is typically a rapid and exothermic process that yields substituted ureas. wikipedia.orggoogle.com this compound readily undergoes this reaction, reacting with amines to form N-(chloroacetyl)-N'-substituted ureas. fishersci.com The mechanism is analogous to alcoholysis, with the nitrogen atom of the amine acting as the nucleophile. wikipedia.org The high reactivity of isocyanates with amines makes this a robust and widely used transformation in organic synthesis. wikipedia.org

Reactions with Carbon Nucleophiles

This compound is also reactive towards carbon-based nucleophiles, such as Grignard reagents. thieme-connect.de In these reactions, the initially formed product is an N-acyl imide. thieme-connect.de This intermediate can then be subjected to hydrolytic or reductive conditions to cleave the chloroacetyl group, ultimately affording an unsubstituted amide. thieme-connect.de This two-step process demonstrates the utility of this compound as a reagent for the synthesis of primary amides from organometallic precursors. thieme-connect.de

| Nucleophile (Grignard Reagent) | Intermediate Product | Final Product (after hydrolysis) | Reference |

| Grignard Reagent (R-MgX) | Imide (266) | Amide (267) | thieme-connect.de |

Cycloaddition Reactions Involving this compound

Beyond simple additions, this compound can participate in cycloaddition reactions, a class of pericyclic reactions where two or more unsaturated molecules combine to form a cyclic adduct. The electron-deficient nature of the isocyanate group makes it a suitable component for various cycloaddition pathways. mdpi.comresearchgate.net

[2+2] Cycloadditions

[2+2] cycloadditions involve the combination of two components with two π-electrons each to form a four-membered ring. Acyl isocyanates are known to undergo such reactions. Research has shown that this compound can participate in a kinetic [2+2] cycloaddition with methyl isocyanate to yield a dioxoazetidine, which is a substituted four-membered ring system. lookchem.com

However, the success of these cycloadditions is highly dependent on the reactants and reaction conditions. In one study, it was observed that this compound did not undergo the expected [2+2] cycloaddition with certain imines derived from allyl glycinate, whereas other acyl isocyanates were reactive under the same conditions. researchgate.net This highlights the nuanced reactivity of the compound, where factors such as the nature of the reaction partner can dictate the reaction pathway. The mechanism for [2+2] cycloadditions involving highly electrophilic isocyanates, such as the related chlorosulfonyl isocyanate (CSI), can proceed via a stepwise, single electron transfer (SET) pathway with electron-rich alkenes, forming a diradical intermediate.

| Reaction Partner | Product Type | Outcome | Reference |

| Methyl isocyanate | Dioxoazetidine | [2+2] Cycloaddition observed (kinetic product) | lookchem.com |

| Imines from allyl glycinate | 1,3-Diazetidinone | No [2+2] cycloaddition observed | researchgate.net |

[4+2] Cycloadditions and Hetero-Diels-Alder Reactions

This compound, as an electron-deficient heterocumulene, is a potent dienophile for [4+2] cycloaddition reactions, including the hetero-Diels-Alder reaction. While specific studies on this compound are not extensively documented in this context, the reactivity of analogous acyl isocyanates and the highly related chlorosulfonyl isocyanate (CSI) provides a strong predictive framework. wikipedia.org Acyl isocyanates readily participate as heterodienophiles in reactions with conjugated dienes to form six-membered heterocyclic rings.

In a typical hetero-Diels-Alder reaction, the isocyanate's C=N bond acts as the dienophile, reacting with a 1,3-diene. The reaction of chiral 2-alkenyldihydrooxazoles with isocyanates, for instance, has been shown to produce chiral non-racemic dihydropyrimidone derivatives with high yield and complete diastereocontrol. psu.edu This reaction is presumed to proceed via a hetero-Diels-Alder pathway, affording piperidine (B6355638) derivatives in a single step with control over multiple stereogenic centers. psu.edu Although there is debate about whether these reactions are truly concerted or stepwise, the high polarization of the reactants suggests a potential initial acylation step. psu.educardiff.ac.uk The versatility of this reaction makes it a valuable method for synthesizing biologically interesting heterocyclic scaffolds. rsc.orgnih.gov

The related trithis compound is known to undergo [4+2] cycloadditions, further supporting the expected reactivity of this compound in similar transformations. sigmaaldrich.com

Multicomponent Reaction Systems

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants, are a cornerstone of efficient chemical synthesis. Isocyanates are valuable building blocks in MCRs due to their electrophilicity. nih.gov

This compound can serve as a key electrophile in such systems. For example, a synthetic route to novel spiroheterocycles involves the reaction of 2-aminobenzimidazole (B67599) with chloroacetyl chloride to form an N-chloroacetyl intermediate. heteroletters.org This intermediate then undergoes a cyclization reaction with various aryl isocyanates in a process that can be considered part of a multicomponent system, ultimately leading to complex heterocyclic structures after further cycloaddition steps. heteroletters.org The mechanism involves the addition of the amide to the isocyanate, followed by an intramolecular nucleophilic substitution of the chlorine. heteroletters.org Isocyanide-based multicomponent reactions, such as the Ugi reaction, can also lead to the formation of precursors which are then cyclized, sometimes using isocyanates in subsequent steps to build molecular complexity. thieme-connect.com

Rearrangement Reactions and Transformations

Isocyanates are pivotal intermediates in several important name reactions that involve molecular rearrangement, transforming one functional group into another. The Curtius, Hofmann, and Lossen rearrangements all proceed through an isocyanate intermediate to convert carboxylic acids (or their derivatives) and amides into primary amines. libretexts.orgwiley-vch.degeorganics.sk

Curtius Rearrangement : This reaction involves the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate with the loss of nitrogen gas. The isocyanate can then be hydrolyzed to form a primary amine and carbon dioxide. libretexts.org

Lossen Rearrangement : This reaction is the conversion of a hydroxamic acid (or its derivative) to an isocyanate. wikipedia.org The process is mediated by treating an O-acylated hydroxamic acid derivative with a base, which triggers a rearrangement to form the isocyanate and a carboxylate anion. wikipedia.orgresearchgate.net

Hofmann Rearrangement : In this reaction, a primary amide is treated with an oxidizing agent like bromine in a basic solution to yield an isocyanate intermediate, which is then typically hydrolyzed to the amine. georganics.sk

While this compound is the product of these rearrangements (starting from a chloroacetyl derivative), these transformations are fundamental to its chemistry, representing a primary route for its formation and utilization in multi-step syntheses. georganics.sk The isocyanate intermediate generated can be trapped by various nucleophiles, such as alcohols or amines, to yield carbamates and ureas, respectively, showcasing its synthetic versatility. libretexts.orgwikipedia.org

Role of the Chloroacetyl Moiety in Directing Reactivity

The presence of the chlorine atom makes the methylene (B1212753) protons acidic and provides a reactive site for nucleophilic substitution. However, the more dominant effect is the enhancement of electrophilicity. The chloroacetyl group (ClCH₂C(=O)-) functions similarly to the highly reactive acyl chloride group. japsonline.comjapsonline.com This heightened electrophilicity makes this compound exceptionally reactive towards nucleophiles compared to simple alkyl or aryl isocyanates. smolecule.com

This dual activation means that reactions can be directed towards either the isocyanate group or the chloroacetyl group, depending on the nucleophile and reaction conditions. For instance, hard nucleophiles like alcohols and amines will readily attack the highly electrophilic isocyanate carbon, while other synthetic strategies might exploit the reactivity of the C-Cl bond. orgsyn.org

Mechanistic Elucidation Studies

Understanding the precise mechanisms of the reactions involving this compound is critical for controlling reaction outcomes and designing new synthetic methods. Kinetic studies and spectroscopic investigations of intermediates are two primary approaches used for this purpose.

Kinetic Studies

Kinetic studies provide quantitative data on reaction rates, allowing for the determination of reaction orders, activation parameters (enthalpy and entropy of activation), and the influence of substituents on reactivity. While detailed kinetic studies specifically on this compound are not widely published, extensive research on the closely related chlorosulfonyl isocyanate (CSI) offers significant insights. nih.govdtic.mil

For the cycloaddition of CSI with alkenes, kinetic data has provided experimental evidence for a shift in mechanism from a stepwise pathway to a concerted one, depending on the electronic nature of the alkene. nih.govdtic.mil

Table 1: Mechanistic Pathways in Isocyanate Cycloadditions Inferred from Kinetic Data

| Reactant Properties | Inferred Mechanism | Supporting Kinetic Evidence |

|---|---|---|

| Electron-rich alkenes (low ionization potential) | Stepwise (via a dipolar or single-electron transfer intermediate) | Rate is highly sensitive to alkene electronics; low stereospecificity. nih.gov |

Kinetic studies on the reactions of isocyanates with alcohols to form carbamates, allophanates, and isocyanurates have revealed how catalysts and reactant ratios can steer the reaction towards a specific product. rsc.org Such studies for this compound would be invaluable for optimizing its use in polyurethane synthesis and other applications.

Spectroscopic Investigations of Intermediates

The direct observation of reaction intermediates is one of the most powerful tools for elucidating reaction mechanisms. Modern spectroscopic techniques, particularly in situ methods, are essential for studying the often transient and highly reactive species involved in isocyanate chemistry.

In situ Fourier-Transform Infrared (FTIR) Spectroscopy : This technique is ideal for monitoring isocyanate reactions in real-time. mt.com The strong and distinct absorption band of the isocyanate group (-N=C=O) around 2250-2280 cm⁻¹ allows for precise tracking of its consumption. Simultaneously, the appearance of new bands corresponding to products (e.g., urethane (B1682113) or urea (B33335) carbonyls) and any transient intermediates can be monitored, providing a detailed picture of the reaction progress, kinetics, and mechanism. mt.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR can be used to characterize reactants, products, and sometimes stable intermediates. This compound itself has been studied using NMR. google.com Derivatization with this compound is also a known technique to enhance NMR signals for alcohols and amines. smolecule.com

Vibrational Spectroscopy (Raman) : Theoretical and experimental vibrational analyses have been conducted on this compound. nih.gov Such studies determine the stable conformations of the molecule (a mix of cis-cis and gauche-cis conformers) and assign specific vibrational modes. This fundamental data is crucial for interpreting spectroscopic changes observed during a reaction. nih.gov

By combining these spectroscopic methods with kinetic data, a comprehensive understanding of the complex reaction pathways of this compound can be achieved. nih.gov

Isotopic Labeling Experiments

Isotopic labeling experiments are a powerful tool for elucidating the mechanisms of chemical reactions by tracing the path of atoms from reactants to products. In the context of this compound, such experiments could provide definitive evidence for proposed reaction pathways, such as nucleophilic additions or cycloadditions, by pinpointing which atoms are involved in bond-breaking and bond-forming steps. While specific isotopic labeling studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles can be understood from mechanistic investigations of other isocyanates and related reactive intermediates.

For instance, in reactions involving nucleophiles like alcohols or amines, isotopic labeling of the nucleophile or the isocyanate can clarify the reaction mechanism. The isocyanate group (-N=C=O) offers several atoms (N, C, O) that can be substituted with their heavier isotopes (e.g., ¹⁵N, ¹³C, ¹⁸O). nih.gov

Hypothetical Application in Nucleophilic Addition:

Consider the reaction of this compound with an alcohol (R-OH) to form a carbamate (B1207046). A key mechanistic question is whether the alcohol's oxygen atom attacks the carbonyl carbon of the isocyanate.

Experimental Design: One could use an ¹⁸O-labeled alcohol (R-¹⁸OH) and react it with unlabeled this compound. The resulting carbamate product would then be analyzed using mass spectrometry to determine if the ¹⁸O label has been incorporated.

Expected Results and Interpretation: If the reaction proceeds through a standard nucleophilic addition mechanism, the ¹⁸O atom from the alcohol would be incorporated into the carbamate product. The mass spectrum of the product would show a molecular ion peak two mass units higher than the product formed with the unlabeled alcohol. This would confirm that the C-O bond in the product is formed from the oxygen of the alcohol.

Hypothetical Data from an Illustrative Isotopic Labeling Experiment

To illustrate the expected outcomes, the following table presents hypothetical data from the reaction of this compound with methanol, using both natural abundance and ¹⁸O-labeled methanol.

| Reactant (Methanol) | Isotopic Label | Expected Product | Expected Mass Change (amu) | Mechanistic Insight |

| CH₃OH | None (Natural Abundance) | Chloroacetyl N-methylcarbamate | 0 | Baseline measurement |

| CH₃¹⁸OH | ¹⁸O | Chloroacetyl N-methyl(¹⁸O)carbamate | +2 | Confirms nucleophilic attack by the alcohol oxygen on the isocyanate carbonyl carbon. |

This table is illustrative and based on established principles of isocyanate reactivity, not on specific published experimental results for this compound.

Similarly, ¹⁵N labeling of the isocyanate nitrogen could be employed to follow the fate of the nitrogen atom in various reactions, such as cyclizations or rearrangements, providing unambiguous evidence for the proposed molecular transformations. In multicomponent reactions, where several reactants combine in a single step, isotopic labeling is particularly valuable for deciphering the sequence of bond formations. nih.gov

While direct experimental data for this compound is pending in the literature, the established methodologies from related compounds provide a clear framework for how isotopic labeling can be a critical tool in understanding its detailed reaction mechanisms.

Applications of Chloroacetyl Isocyanate in Organic Synthesis

Construction of Heterocyclic Systems

The reactivity of chloroacetyl isocyanate makes it a valuable building block for the synthesis of various heterocyclic compounds, including those containing nitrogen, oxygen, and sulfur atoms, as well as fused ring systems.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Ureas, Hydantoins, Barbituric Acid Derivatives)

This compound is extensively used in the synthesis of nitrogen-containing heterocycles. researchgate.net It readily reacts with nucleophiles like amines, alcohols, and thiols to form acyl ureas, carbamates, and thiocarbamates, respectively. orgsyn.org

Ureas: The reaction of this compound with primary and secondary amines leads to the formation of chloroacetylureas. nih.gov For instance, it has been used in the synthesis of aromatic urea (B33335) analogues of N-phenyl-N'-(2-chloroethyl)ureas (CEUs) through nucleophilic addition to selected anilines or benzylamines. nih.gov

Hydantoins: Hydantoin (B18101) derivatives can be synthesized using this compound. One method involves the reaction of chloroacetyl chloride (a related compound) and urea to prepare the initial hydantoin ring, which can be further functionalized. google.com While direct synthesis from this compound is plausible, specific examples in the provided results are limited. However, the synthesis of hydantoin-fused tricyclic systems has been achieved through a multi-step sequence involving the acylation of a suitable precursor with chloroacetyl chloride, followed by displacement and cyclization. doi.org

Barbituric Acid Derivatives: The synthesis of barbituric acid and thiobarbituric acid derivatives can involve intermediates derived from chloroacetyl chloride, a closely related acyl chloride. researchgate.netsciopen.com For example, N-substituted-phenylacetamides, prepared from chloroacetyl chloride and anilines, can be used in Knoevenagel condensation reactions with barbituric acid to yield the final products. researchgate.net

Table 1: Examples of Nitrogen-Containing Heterocycles from this compound and Related Compounds

| Heterocycle Class | Starting Materials | Key Reaction | Ref. |

| Chloroacetylureas | This compound, Anilines/Benzylamines | Nucleophilic Addition | nih.gov |

| Hydantoin-fused tricyclics | Precursor, Chloroacetyl chloride, Amine | Acylation, Nucleophilic Displacement, Cyclization | doi.org |

| Barbituric Acid Derivatives | Chloroacetamide derivatives, Barbituric acid | Knoevenagel Condensation | researchgate.net |

Synthesis of Oxygen-Containing Heterocycles

Information on the specific application of this compound in the synthesis of oxygen-containing heterocycles is not detailed in the provided search results. However, its precursor, chloroacetyl chloride, is used in reactions that can lead to such structures. For example, the reaction of chloroacetyl chloride with naphthols in the presence of a base can form intermediates for further cyclization. researchgate.net

Synthesis of Sulfur-Containing Heterocycles

Isothiocyanates, which are sulfur analogs of isocyanates, are key intermediates in the synthesis of sulfur-containing heterocycles. cbijournal.com While the direct use of this compound for this purpose is not explicitly detailed, the related chloroacetyl chloride is used to create precursors for sulfur-containing rings. For instance, reaction with thiourea (B124793) can lead to thiazole (B1198619) derivatives. sciopen.com

Fused Ring Systems Derived from this compound

This compound and its derivatives are instrumental in constructing fused heterocyclic systems. The reactivity of the isocyanate group allows for annulation reactions to form nitrogen-, oxygen-, and sulfur-bearing heterocycles. nih.gov For example, a tryptophan-derived tetrahydro-β-carboline core can be reacted with chloroacetyl chloride and an alkyl-amine to construct a diketopiperazine fused to the tetrahydro-β-carboline core. mdpi.com Furthermore, the reaction of a piperidone-derived olefin with chlorosulfonyl isocyanate, a related reagent, leads to a fused β-lactam system. acs.org

As a Precursor for Biologically Relevant Scaffolds (Synthetic Aspects)

The utility of this compound extends to the synthesis of scaffolds with significant biological and medicinal relevance. anshulchemicals.com

Peptide Mimics and Modified Amino Acid Derivatives

This compound and related compounds are valuable in peptide chemistry for creating modified amino acids and peptide mimics. The chloroacetyl group can be introduced to protect hydroxyl groups in sugar scaffolds used for synthesizing peptidomimetics. tandfonline.com N-chloroacetylation of amino acids is a key step in the synthesis of various biologically active molecules. researchgate.net For example, N-chloroacetyl derivatives of amino acids are intermediates in the synthesis of substituted pyroglutamic acids. researchgate.net

The chloroacetyl group can be introduced onto the N-terminus of peptides, which can then be reacted with other molecules. mdpi.com For instance, N-chloroacetylated tripeptides have been synthesized and subsequently reacted with mercaptoundecahydrododecaborate (B1143558) (BSH). mdpi.com

Nucleoside Analogues

The synthesis of nucleoside analogues is a cornerstone of medicinal chemistry, as these compounds are pivotal in the development of antiviral and anticancer drugs. nih.gov this compound serves as a key reagent in the construction of the heterocyclic base or in the modification of the sugar moiety of these analogues. One common strategy involves the derivatization of a glycosyl amine with an appropriate isocyanate to construct the pyrimidine (B1678525) ring of a nucleoside.

The reactivity of this compound allows it to participate in cycloaddition reactions, for instance, a 1,5-cycloaddition with specific sugar molecules can yield cycloadducts that are precursors to novel drug candidates. smolecule.com While general methods for nucleoside synthesis include the condensation of a sugar derivative with a nucleobase or the late-stage modification of an existing nucleoside, the construction of the base onto the sugar scaffold using reagents like isocyanates offers a flexible approach to novel structures. This method allows for the creation of carbocyclic nucleoside analogues, where the furanose ring is replaced by a cycloalkane, by building the uracil (B121893) ring onto a chiral amino alcohol scaffold.

Synthesis of Carbamates and Ureas

One of the most fundamental and widely employed applications of this compound is in the synthesis of N-chloroacetyl carbamates and N-chloroacetyl ureas. rsc.orgorgsyn.org The high electrophilicity of the isocyanate carbon makes it susceptible to attack by nucleophiles such as alcohols, phenols, amines, and thiols. smolecule.comrsc.org

The reaction with alcohols or phenols yields N-chloroacetyl carbamates. This transformation is particularly useful as the N-chloroacetyl group can serve as a protecting group or as a handle for further functionalization. Similarly, reaction with primary or secondary amines readily affords N,N'-disubstituted or N,N',N'-trisubstituted N-chloroacetyl ureas. rsc.orgthermofisher.com These reactions are typically high-yielding and proceed under mild conditions. The resulting urea and carbamate (B1207046) derivatives are important intermediates in the synthesis of pharmaceuticals and agrochemicals. smolecule.com

The general reaction schemes are as follows:

Carbamate Formation: R-OH + ClCH₂C(O)NCO → ClCH₂C(O)NHC(O)OR

Urea Formation: R₂NH + ClCH₂C(O)NCO → ClCH₂C(O)NHC(O)NR₂

These reactions are foundational in organic synthesis, providing reliable pathways to key structural motifs. orgsyn.orgtandfonline.com

Polymer Chemistry Applications (Monomer Synthesis and Polymer Functionalization)

This compound is a valuable tool in polymer chemistry, utilized both in the synthesis of functional monomers and for the post-polymerization functionalization of existing polymers. smolecule.com

Monomer Synthesis: The isocyanate group can be used to create monomers suitable for polymerization. For instance, reacting this compound with a hydroxyl- or amine-functionalized monomer (like 2-hydroxyethyl methacrylate, HEMA) introduces the chloroacetyl group, which can then be used for subsequent cross-linking or grafting reactions.

Polymer Functionalization: A more common application is the post-polymerization modification of polymers containing nucleophilic functional groups, such as hydroxyl or amine groups. This process, often termed polymer-analogous reaction, grafts the this compound moiety onto the polymer backbone. For example, polylactic acid (PLA) can be functionalized by reacting its terminal hydroxyl group with this compound, yielding a chloride-terminated polymer. tandfonline.com This introduces a reactive C-Cl bond that can be used for further modifications, such as attaching drug molecules like 5-fluorouracil (B62378) or sulfadiazine (B1682646) to create polymer prodrugs. tandfonline.com Similarly, polymers with pendant isocyanate groups can be synthesized and subsequently reacted with various nucleophiles to create functional materials. cbijournal.com The ability to create polymers with reactive isocyanate side-chains allows for the production of materials for cross-linkable coatings and adhesives. sigmaaldrich.com

| Polymer Functionalization Approach | Polymer Backbone | Functional Group | Reactant | Resulting Functionality | Reference |

|---|---|---|---|---|---|

| End-Group Functionalization | Polylactic Acid (PLA) | Terminal -OH | This compound | Terminal -Cl | tandfonline.com |

| Side-Chain Functionalization | Poly(2-hydroxyethyl methacrylate) | Pendant -OH | This compound | Pendant N-chloroacetyl carbamate | smolecule.com |

| Grafting To | Hydroxyl- or Amine-functionalized Polymer | -OH, -NH2 | This compound | Grafted Chloroacetyl Group | smolecule.com |

''

Stereoselective Transformations Initiated by this compound

The chloroacetyl group, when incorporated into a chiral molecule via reaction with this compound, can influence the stereochemical outcome of subsequent reactions. This has been exploited in several stereoselective transformations.

A notable example is in the synthesis of chiral β-lactams. The cyclization of N-chloroacetylated amino acids, formed from the reaction of an amino acid with a chloroacetylating agent, can proceed with moderate diastereoselectivity due to a "memory of chirality" effect, where the original stereocenter of the amino acid influences the formation of the new stereocenter on the β-lactam ring. researchgate.net

In another application, derivatives of this compound are used as chiral reagents. For instance, the diastereoselective SmI₂-mediated Reformatsky reaction between an L-cysteine-derived aldehyde and (R)-α-chloroacetyl-2-oxazolidinone proceeds with excellent diastereoselectivity (>98% de) to form a key β-hydroxy amide intermediate. beilstein-journals.org This demonstrates how a chiral auxiliary attached via a chloroacetyl linker can effectively control the stereochemistry of a carbon-carbon bond-forming reaction.

Furthermore, enzymatic kinetic resolution has been successfully applied to derivatives. The hydrolysis of racemic N-chloroacetyl arylsulfinamides catalyzed by the enzyme subtilisin E provides access to enantiomerically pure (R)-sulfinamides with excellent enantioselectivity (95–99% ee after recrystallization). acs.org This highlights the utility of the chloroacetyl group in facilitating stereoselective biocatalytic transformations.

| Transformation | Chiral Substrate/Reagent | Key Reaction | Stereoselectivity Outcome | Reference |

|---|---|---|---|---|

| β-Lactam Synthesis | N-Chloroacetylated Phenylalanine | Base-catalyzed 4-exo-tet cyclization | Moderate diastereoselectivity (2:1 ratio) | researchgate.net |

| Reformatsky Reaction | (R)-α-chloroacetyl-2-oxazolidinone | SmI₂-mediated addition to an aldehyde | High diastereoselectivity (>98% de) | beilstein-journals.org |

| Enzymatic Kinetic Resolution | Racemic N-chloroacetyl arylsulfinamides | Subtilisin E-catalyzed hydrolysis | Excellent enantioselectivity (95-99% ee) | acs.org |

''

Green Synthesis Approaches Utilizing this compound

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic methods involving this compound and its derivatives. These approaches focus on minimizing waste, avoiding hazardous solvents, and improving reaction efficiency through catalysis or advanced reactor technology.

Solvent-Free and Catalytic Reactions: The inherent reactivity of this compound allows many of its reactions, such as the formation of ureas and carbamates, to be conducted under solvent-free conditions. researchgate.net This eliminates the environmental and economic costs associated with solvent use and disposal. Additionally, ultrasound irradiation (sonochemistry) has been used to promote clay-catalyzed, solvent-free reactions of chloroacetyl chloride (a precursor to the isocyanate) with anilines to form oxindoles, avoiding harsh conventional conditions. researchgate.net

Flow Chemistry: Continuous flow chemistry offers significant advantages in safety and efficiency, particularly when handling highly reactive and toxic reagents like isocyanates. interchim.com By performing reactions in small-volume, continuous-flow reactors, hazardous intermediates are generated and consumed in situ, minimizing the risk of accidental release and allowing for better thermal control of exothermic reactions. rsc.org The synthesis of various heterocyclic compounds and the purification of products from reactions involving isocyanates have been successfully demonstrated in flow systems. nih.govuc.pt For example, a continuous liquid-liquid extraction platform was developed to purify 1-(2-chloroethyl)-3-cyclohexylurea (B76031) from unreacted 2-chloroethyl isocyanate, replacing the hazardous solvent dichloromethane (B109758) with the greener alternative 2-methyltetrahydrofuran. nih.gov

These green approaches demonstrate a move towards more sustainable and safer chemical manufacturing processes involving this compound.

Derivatization and Analogues of Chloroacetyl Isocyanate

Modifications at the Chloroacetyl Group

The chloroacetyl portion of the molecule contains an α-carbon atom activated by the adjacent carbonyl group, making it susceptible to various nucleophilic substitution and functionalization reactions.

The chlorine atom of the chloroacetyl group can be readily exchanged for other halogens, most notably iodine, through reactions such as the Finkelstein reaction. google.comnih.gov This classic SN2 reaction typically involves treating the chloroacetyl derivative with a metal iodide salt, such as sodium iodide, in a solvent like acetone (B3395972). jk-sci.com The equilibrium is driven forward by the precipitation of the less soluble sodium chloride from the acetone solution, yielding the corresponding iodoacetyl derivative. jk-sci.com This transformation is synthetically valuable as α-iodo amides are often more reactive than their chloro- or bromo-counterparts in subsequent nucleophilic substitution reactions and are difficult to prepare by other methods. google.comjk-sci.com For instance, N-chloroacetyl compounds can be converted to N-iodoacetyl derivatives, which possess a functionality that is highly reactive toward a wide range of nucleophiles, including the thiol groups of cysteine residues and amino groups of lysine (B10760008) residues in proteins. google.com

A typical Finkelstein reaction on a chloroacetyl derivative can be represented as follows:

| Starting Material | Reagents | Product | Reaction Type |

| R-NH-CO-CH₂-Cl | NaI, Acetone | R-NH-CO-CH₂-I | Finkelstein Reaction |

Table 1: Example of a Halogen Exchange Reaction on a Chloroacetyl Derivative.

The α-carbon of the chloroacetyl group is an electrophilic center and readily undergoes nucleophilic substitution. smolecule.com This allows for the introduction of a wide variety of substituents by reacting chloroacetyl isocyanate or its derivatives with different nucleophiles. Kinetic studies on the reactions of α-chloroacetanilides (structurally similar to derivatives of this compound) with benzylamines suggest a stepwise mechanism where the rate-limiting step is the expulsion of the chloride leaving group from a tetrahedral intermediate. nih.gov

Common nucleophiles that can displace the α-chloro atom include:

Amines: Reaction with primary or secondary amines yields α-aminoacetyl derivatives.

Thiols: Thiolates are effective nucleophiles for displacing the chloride to form α-thioacetyl compounds. Heterocyclic aromatic thiols have been used to create functionalized derivatives. nih.gov

Carboxylates: Carboxylate anions can act as nucleophiles to form ester linkages at the α-position.

These reactions provide a direct route to α-functionalized amide structures, which are important motifs in medicinal chemistry.

| Nucleophile | Functional Group Introduced | Product Type |

| R-NH₂ (Amine) | Amino (-NHR) | α-Aminoacetyl derivative |

| R-SH (Thiol) | Thioether (-SR) | α-Thioacetyl derivative |

| R-COO⁻ (Carboxylate) | Ester (-OOCR) | α-Acyloxyacetyl derivative |

Table 2: Examples of Nucleophilic Substitution on the Alpha-Carbon of a Chloroacetyl Moiety.

Beyond simple substitution, the chloroacetyl moiety serves as a versatile handle for more complex molecular constructions, particularly in the synthesis of heterocyclic compounds. researchgate.net The reaction sequence often involves an initial reaction at the isocyanate group, followed by a subsequent reaction involving the chloroacetyl group. For example, a chloroacetyl derivative can be reacted with a nucleophile that contains a second nucleophilic site. After the initial substitution at the α-carbon, an intramolecular cyclization can occur to form a heterocyclic ring.

Research has shown that chloroacetyl chloride, a related reagent, is used to prepare N-heterocyclic carbene precursors through sequential attack of nitrogen nucleophiles followed by ring closure. researchgate.net Similarly, the chloroacetyl group in derivatives of this compound can be used to build thiazolidinone rings by reacting a chloroacetamide intermediate with ammonium (B1175870) thiocyanate. ekb.eg This demonstrates that the chloroacetyl moiety is not just a site for simple substitution but a key component for constructing complex molecular architectures. google.com

Nucleophilic Substitution Reactions on the Alpha-Carbon

This compound as a Precursor to Related Reagents

This compound is a valuable starting material for the synthesis of other useful reagents and complex molecules. sigmaaldrich.com The high reactivity of the isocyanate group allows it to readily react with nucleophiles such as alcohols, amines, and thiols to form stable carbamates, ureas, and thiocarbamates, respectively. smolecule.comorgsyn.org These products are themselves bifunctional reagents, retaining the reactive chloroacetyl group for further synthetic transformations.

For example:

Reaction with an alcohol (R'-OH) yields an N-(chloroacetyl)carbamate. This new molecule can then be used in subsequent reactions, such as alkylating a nucleophile via the chloroacetyl group.

Reaction with an amine (R'-NH₂) produces an N-acylurea. These ureas can be intermediates in the synthesis of more complex heterocyclic systems. rjpbcs.com

This compound has been directly employed in the synthesis of fumagillin (B1674178) analogs and 2-chloro-N-(4-oxocyclopent-2-enyl)-acetamide. sigmaaldrich.com It also participates in cycloaddition reactions, highlighting its versatility as a precursor. smolecule.com The general strategy involves using the isocyanate function to connect to a substrate, followed by utilizing the chloroacetyl group to either introduce another functional group or to induce cyclization.

Design and Synthesis of this compound Derivatives with Tuned Reactivity

The reactivity of both the isocyanate and the chloroacetyl groups can be modulated by introducing different substituents into the molecule. This principle is central to the design of derivatives with tailored reactivity for specific applications in synthesis or medicinal chemistry. tandfonline.com The electronic nature of substituents plays a crucial role; electron-withdrawing groups generally increase the electrophilicity of the isocyanate carbon, enhancing its reactivity, while electron-donating groups decrease it. nih.gov

This concept is applied in the synthesis of analogues where reactivity needs to be controlled. For instance, in the development of biologically active molecules, researchers often synthesize a series of analogues with varying electronic properties to optimize activity. mdpi.com A series might include derivatives with electron-donating groups (e.g., methoxy) and electron-withdrawing groups (e.g., trifluoromethyl or chloro) to probe the electronic requirements of a biological target. mdpi.comrsc.org

The reactivity can be influenced by:

Inductive Effects: Halogens or other electronegative atoms can alter the electron density along the carbon backbone.

Resonance Effects: Aromatic rings or conjugated systems attached to the molecule can delocalize electrons, significantly impacting the electrophilicity of the reactive centers. acs.org

By strategically choosing substituents, it is possible to design this compound derivatives with fine-tuned reactivity, making them more selective or more potent for a desired chemical transformation or biological interaction. mdpi.com

| Substituent Type | Effect on Isocyanate Carbon | Expected Reactivity | Example Group |

| Electron-Withdrawing | Increases electrophilicity | Increased | -NO₂, -CF₃, -Cl |

| Electron-Donating | Decreases electrophilicity | Decreased | -OCH₃, -CH₃, -NH₂ |

Table 3: Influence of Substituents on the Reactivity of Isocyanate Derivatives.

Computational and Theoretical Studies of Chloroacetyl Isocyanate

Electronic Structure Analysis of Chloroacetyl Isocyanate

The electronic structure and conformational landscape of this compound (CH₂ClCONCO) have been elucidated through detailed computational analysis. Theoretical investigations have been crucial in understanding the molecule's stability, geometry, and vibrational properties.

A foundational study employed ab initio MP2 and Density Functional Theory (DFT) at the B3LYP level with the 6-311++G** basis set to probe the molecule's conformational preferences. nih.gov Potential energy surface scans for the internal rotation around the C-C and C-N single bonds revealed the existence of two primary stable conformers. nih.gov These are the cis-cis conformer, where both the chlorine atom and the isocyanate group eclipse the carbonyl bond, and a gauche-cis conformer. nih.gov Calculations indicated that these two conformers possess comparable relative stability, suggesting that this compound exists as a mixture of both at room temperature. nih.gov

Normal coordinate calculations have been performed to assign the vibrational modes of each conformer, correlating theoretical wavenumbers with experimental infrared and Raman spectra. nih.gov The strong agreement between the computed and experimental vibrational data, with observed-to-calculated wavenumber ratios falling between 0.97 and 1.04, validates the accuracy of the theoretical models in describing the molecule's fundamental structure. nih.gov DFT simulations are routinely used to gain insights into the stability, electronic properties, and geometries of organic compounds.

Table 1: Conformational Analysis of this compound This table summarizes findings from theoretical studies on the stable conformers of this compound.

| Property | cis-cis Conformer | gauche-cis Conformer |

| Description | Chlorine atom and NCO group eclipse the C=O bond. | One hydrogen atom and NCO group eclipse the C=O bond. |

| Computational Method | MP2/6-311++G, B3LYP/6-311++G nih.gov | MP2/6-311++G, B3LYP/6-311++G nih.gov |

| Relative Stability | Comparable stability to the gauche-cis conformer. nih.gov | Comparable stability to the cis-cis conformer. nih.gov |

| Vibrational Analysis | Vibrational wavenumbers computed and assigned. nih.gov | Vibrational wavenumbers computed and assigned. nih.gov |

DFT Calculations on Reactivity and Reaction Pathways

Density Functional Theory (DFT) is a cornerstone for rationalizing the reactivity of acyl isocyanates and predicting their reaction pathways. researchgate.net Calculations can effectively model cycloadditions, nucleophilic attacks, and other complex transformations, providing energy profiles that help explain experimental observations.

For instance, DFT calculations have been used to rationalize the outcomes of reactions between acyl isocyanates and various imines. researchgate.net These studies explore the competition between [2+2] and [4+2] cycloaddition pathways. researchgate.net In a specific case, theoretical analysis supported experimental findings that this compound did not undergo a particular cycloaddition reaction under conditions where other isocyanates were reactive. researchgate.net

In more complex systems, such as the reaction of chlorosulfonyl isocyanate (a related, highly reactive isocyanate) with alkenes or carbonyl groups, DFT calculations using the B3LYP functional have been instrumental. beilstein-journals.org They help to elucidate unexpected reaction mechanisms, such as the anomalous addition to an imide carbonyl group instead of the more common reaction with a double bond. beilstein-journals.org Such studies determine the thermodynamics and kinetics of each step, supporting the proposed mechanism. beilstein-journals.org Similarly, theoretical studies on the hydrolysis of isocyanates show that reactions can be catalyzed by water clusters, with the nucleophilic addition occurring across the N=C bond. acs.org

Table 2: Application of DFT in Isocyanate Reaction Analysis This table provides examples of how DFT calculations are used to understand the reactivity of isocyanates.

| Reaction Type | System Studied | Computational Method | Key Findings |

| Cycloaddition | Acyl isocyanates + Imines | DFT | Rationalizes competition between [2+2] and [4+2] pathways. researchgate.net |

| Anomalous Addition | Chlorosulfonyl Isocyanate + Imide | DFT (B3LYP/6-311++G(d,p)) | Explained the mechanism of an unexpected addition to a carbonyl group. beilstein-journals.org |

| Radical Reaction | Isocyanates + OH Radical | CCSD(T)//M06-2X | Determined that H-abstraction or ring addition is favored over attack at the NCO group. acs.orgnih.gov |

| Hydrolysis | Isocyanate + Water Clusters | Ab initio methods | Revealed a concerted catalysis mechanism involving a chain of water molecules. acs.org |

| Nucleophilic Substitution | Chloroacetanilides + Nucleophiles | DFT (wB97XD) | Evaluated the Sₙ2 degradation mechanism and the effect of different nucleophiles. nih.gov |

Transition State Analysis for Reactions Involving this compound

A critical application of computational chemistry is the characterization of transition states (TS), which are the highest energy points along a reaction coordinate. The structure and energy of a transition state determine the kinetic feasibility and rate of a chemical reaction.

For reactions involving isocyanates, TS analysis is essential for distinguishing between different possible mechanisms, such as concerted versus stepwise pathways in cycloadditions. researchtrends.net For example, quantum chemical calculations on the reaction of chlorosulfonyl isocyanate with electron-deficient fluoroalkenes found the concerted transition state to be significantly lower in energy than the stepwise alternative, indicating a one-step reaction mechanism. researchtrends.net The geometry of the calculated transition state can reveal the degree of bond formation and breaking, providing a detailed picture of the reaction progress.

In studies of anomalous reactivity, DFT calculations are used to locate the transition states for each proposed elementary step. beilstein-journals.org By computing the vibrational frequencies of these stationary points, they are confirmed as true transition states, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. beilstein-journals.orgnih.gov This analysis allows for the construction of a complete free energy profile of the reaction, explaining why a particular, often unexpected, pathway is kinetically favored.

Molecular Dynamics Simulations

While quantum mechanics excels at describing individual molecules and reaction steps, Molecular Dynamics (MD) simulations are used to model the bulk properties and behavior of materials on a larger scale. mdpi.comnsf.gov However, the application of MD simulations to isocyanate-based systems has been historically limited by the lack of accurate force fields—the set of parameters that defines the potential energy of the system. mdpi.com

Standard, general-purpose force fields like GAFF (General Amber Force Field) were not originally parameterized for isocyanates and have been shown to perform poorly, often overestimating properties like viscosity and density for pure isocyanate liquids. mdpi.com To address this, specialized force fields have been developed:

GAFF-IC and GAFF-AIC : These are re-parameterized versions of GAFF specifically for aliphatic and aromatic isocyanates, respectively, which dramatically improve the prediction of physical properties like viscosity and density. nsf.govtandfonline.com

TraPPE-based Force Fields : A united-atom force field based on the Transferable Potentials for Phase Equilibria (TraPPE) framework has been proposed to model the vapor-liquid phase behavior of linear mono-isocyanates. nsf.govnih.gov

These improved force fields enable MD and Monte Carlo simulations to accurately model the phase equilibria, critical properties, and other bulk characteristics of isocyanates, which is essential for process design and engineering applications. nsf.govnih.govacs.org

Table 3: Comparison of Force Fields for Isocyanate Simulations This table compares the performance of general and specialized force fields for modeling isocyanates.

| Force Field | Type | Target Molecules | Performance on Isocyanates |

| GAFF | All-Atom | General Organic Molecules | Poor; significantly overestimates density and viscosity. mdpi.com |

| GAFF-IC | All-Atom | Aliphatic Isocyanates | Re-parameterized; improved viscosity prediction but can still overestimate other properties. nsf.gov |

| GAFF-AIC | All-Atom | Aromatic Isocyanates | Re-parameterized; shows excellent agreement with experimental density and viscosity. tandfonline.com |

| TraPPE-based | United-Atom | Linear Isocyanates | Excellent performance in modeling vapor-liquid phase behavior. nsf.govnih.gov |

Prediction of Novel Reactivity Patterns

Computational chemistry is increasingly moving from a descriptive to a predictive role. By modeling fundamental molecular properties and reaction energetics, it is possible to predict new or undiscovered reactivity patterns.

For this compound, this can involve several approaches:

Mechanism Elucidation : As demonstrated in studies of other isocyanates, DFT calculations can uncover unexpected, low-energy reaction pathways that lead to novel products. beilstein-journals.org By exploring a wide range of potential reactions computationally, one can identify kinetically and thermodynamically feasible transformations that have not yet been observed experimentally.

Reactivity Indices : DFT provides reactivity descriptors, such as Fukui functions and frontier molecular orbital (FMO) analysis, which can predict the most likely sites for nucleophilic or electrophilic attack on the this compound molecule. This can guide the design of reactions to achieve specific regioselectivity.

Machine Learning and Reactive Force Fields : The future of predictive chemistry for isocyanates may lie in advanced computational methods. mdpi.com Machine learning models, trained on large datasets of quantum chemical calculations, could develop highly accurate force fields for MD simulations. mdpi.com Furthermore, reactive force fields like ReaxFF could be parameterized to simulate chemical reactions directly, allowing for the discovery of novel reaction pathways and products in complex environments without prior assumptions about the mechanism. mdpi.com

Advanced Analytical Methodologies in Chloroacetyl Isocyanate Research

Spectroscopic Characterization of Novel Adducts and Products (e.g., advanced NMR, HRMS, X-ray crystallography)

The unambiguous identification of products derived from chloroacetyl isocyanate reactions is fundamental to advancing its chemistry. Researchers employ a suite of advanced spectroscopic techniques to elucidate the precise molecular structures of these new chemical entities.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for structural analysis. Beyond standard one-dimensional proton (¹H) and carbon-13 (¹³C) NMR, advanced two-dimensional (2D) techniques are often required to assemble complex molecular frameworks. For instance, in reactions of acyl isocyanates with imines, which can lead to various cycloadducts like 1,3-diazetidinones or 1,3,5-oxadiazin-4-ones, standard NMR (¹H, ¹³C, and ¹⁵N) can sometimes be insufficient to definitively distinguish between the resulting isomers. researchgate.net this compound is also utilized as a derivatizing agent for ¹³C NMR analysis of alcohols, phenols, and amines, a process that enhances signal sensitivity and resolution for structural characterization. orgsyn.org

High-Resolution Mass Spectrometry (HRMS) provides indispensable information regarding the elemental composition of novel adducts. Techniques like Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) are particularly powerful. For example, studies on the reaction of isocyanates with peptides have used tandem MS to identify the specific binding sites, revealing that isocyanates preferentially react with the N-terminal amine of the peptide. acs.org This level of detail is critical for understanding the reactivity of the isocyanate group in complex biological or chemical systems.

X-ray Crystallography offers the most definitive structural evidence by providing a three-dimensional map of the atomic arrangement in a crystalline solid. For novel products that can be crystallized, single-crystal X-ray diffraction can unambiguously determine the molecular structure and stereochemistry. fishersci.com For instance, the structure of a synthesized inhibitor bound to an enzyme active site was determined using this method, revealing key binding interactions. fishersci.com This technique is the gold standard for confirming the structures of complex adducts, such as those resulting from cycloaddition reactions involving this compound. acs.org

Below is a table summarizing spectroscopic data for a representative adduct formed from a reaction involving a chloroacetyl moiety, ethyl 2-[(2-chloroacetyl) amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate. fishersci.com

| Technique | Key Findings/Signals | Interpretation |

|---|---|---|

| ¹H NMR (CDCl₃, 400 MHz) | δ 1.80 (m, 4H), 2.52 (t, 2H), 2.74 (t, 2H), 4.34 (q, 2H), 4.19 (s, 2H), 9.07 (s, 1H) | Confirms presence of tetrahydrobenzo[b]thiophene backbone, ethyl ester, chloroacetyl group (CH₂Cl), and amide proton (NH). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 14.3, 22.7, 22.9, 25.0, 26.2, 43.1, 61.2, 119.9, 126.3, 131.9, 133.5, 162.0, 164.8 | Assigns all carbon environments, including the carbonyls of the ester and amide groups. |

| HRMS (ESI) | m/z [M+H]⁺ calcd for C₁₃H₁₇ClNO₃S: 318.0618 | Provides exact mass, confirming the elemental formula of the synthesized adduct. |

Chromatographic Techniques for Reaction Monitoring and Product Purity (e.g., advanced HPLC, GC-MS for complex mixtures)

Chromatographic methods are essential for tracking the consumption of this compound, the formation of products, and for isolating and purifying the final compounds.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for analyzing complex reaction mixtures containing this compound adducts. syrris.com Given the reactive nature of the isocyanate group, derivatization is often employed to create stable analytes suitable for analysis. nih.gov For example, a new derivatizing amine, N-benzylmethylamine (NBMA), has been used to stabilize isocyanates, allowing for their quantitative analysis by HPLC with UV or mass spectrometry (MS) detection. nih.gov Advanced methods often couple HPLC with tandem mass spectrometry (LC-MS/MS), which provides high sensitivity and specificity, making it possible to quantify trace-level components, such as residual unreacted isocyanate or impurities in a drug substance. nih.govresearcher.life

| Parameter | Condition |

|---|---|

| Column | Titan C18, 5 cm x 2.1 mm I.D., 1.9 µm |

| Mobile Phase | Gradient of [A] 0.05% formic acid in 5:95 acetonitrile:water and [B] 0.05% formic acid in 95:5 acetonitrile:water |

| Flow Rate | 0.5 mL/min |

| Detector | Mass Spectrometry, ESI(+) MRM |

| Sample | DBA-derivatized isocyanate monomers |

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool, particularly for volatile compounds. However, many adducts of this compound are not sufficiently volatile or thermally stable for direct GC analysis. grafiati.com Therefore, a chemical derivatization step, such as trimethylsilylation, is required to convert non-volatile products (e.g., those with alcohol or amine groups) into more volatile derivatives. grafiati.com Advanced GC techniques like GC-tandem MS (GC-MS/MS) or GC-quadrupole-time of flight (GC-QTOF) MS offer enhanced sensitivity and mass accuracy, which are invaluable for identifying unknown products in complex mixtures resulting from this compound reactions. grafiati.com

In Situ Spectroscopic Studies of Reaction Mechanisms

Understanding the mechanism of a reaction—the sequence of elementary steps from reactants to products—is crucial for optimization and control. In situ spectroscopy allows researchers to "watch" a reaction as it happens, providing real-time data on the concentration of reactants, intermediates, and products.

Fourier-Transform Infrared (FTIR) Spectroscopy is particularly well-suited for this purpose due to the strong and distinct absorption band of the isocyanate group (-N=C=O) around 2270 cm⁻¹. acs.org Techniques like ReactIR™, which use an attenuated total reflectance (ATR) probe immersed directly in the reaction vessel, enable continuous monitoring of the reaction profile. acs.orgresearchgate.net By tracking the disappearance of the isocyanate peak and the appearance of product peaks (e.g., urethane (B1682113) or urea (B33335) carbonyls), researchers can gain detailed insights into reaction initiation, kinetics, intermediate formation, and endpoint. acs.org This approach has been used to study the reaction of diisocyanates with polyols to form polyurethanes, allowing for the optimization of parameters like temperature and feed rates. acs.org Similar in situ FTIR studies are invaluable for elucidating the mechanisms of reactions involving this compound.

In other systems, techniques like UV-Vis spectroscopy and NMR line-broadening have been used to study the mechanism of related compounds like chlorosulfonyl isocyanate (CSI). mdpi.com These studies provided evidence for a pre-equilibrium charge transfer complex, demonstrating that kinetic analysis at different temperatures can reveal mechanistic details. mdpi.com

Microcalorimetry and Thermodynamic Studies of Reactions

The reactions of this compound are driven by underlying thermodynamic principles. Calorimetry is the primary experimental technique for directly measuring the heat changes (enthalpy, ΔH) associated with these chemical reactions, providing critical data for safety assessment, process development, and a fundamental understanding of reaction energetics.

Reaction Calorimetry (RC) measures the heat flow of a chemical reaction under controlled conditions, allowing for the determination of the total heat of reaction. mt.comharvard.edu This information is vital for the safe scale-up of processes, as it helps predict the cooling capacity required to prevent thermal runaway, especially for highly exothermic reactions. acs.orgharvard.edu For instance, reaction calorimetry was used to assess the thermodynamic and kinetic parameters of a Curtius rearrangement involving an isocyanate intermediate, ensuring the process could be performed safely. acs.org

Differential Scanning Calorimetry (DSC) is used to study thermal transitions and reactions as a function of temperature. malvernpanalytical.com In the context of isocyanate chemistry, DSC can be used to determine the deblocking temperature of blocked isocyanates, where a protecting group is thermally removed to regenerate the reactive isocyanate. researchgate.net By performing DSC experiments at different heating rates, kinetic parameters like activation energy can be calculated, providing a quantitative measure of thermal stability and reactivity.

Isothermal Titration Calorimetry (ITC) is a highly sensitive technique used to study binding interactions. It directly measures the heat released or absorbed when one molecule is titrated into another. This allows for the determination of key thermodynamic parameters of the binding event, including the binding affinity (Kₐ), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n). While often used for biomolecular interactions, ITC can be applied to any binding or reaction process, such as the initial complexation step between this compound and a nucleophile, providing a complete thermodynamic profile of the interaction.

The table below summarizes the thermodynamic parameters that can be obtained from calorimetric studies of isocyanate reactions.

| Parameter | Symbol | Significance | Typical Technique |

|---|---|---|---|

| Enthalpy of Reaction | ΔH | Measures the heat released (exothermic) or absorbed (endothermic) during the reaction. Crucial for safety and reactor design. | Reaction Calorimetry, DSC, ITC |

| Entropy of Reaction | ΔS | Measures the change in disorder of the system. Contributes to the overall spontaneity of the reaction. | ITC (direct), Gibbs-Helmholtz equation |

| Gibbs Free Energy | ΔG | Determines the spontaneity of a reaction at constant temperature and pressure. | Calculated from ΔH and ΔS (ΔG = ΔH - TΔS) |

| Binding Affinity | Kₐ (or Kₙ) | Quantifies the strength of the binding interaction between two molecules. | ITC |

| Activation Energy | Eₐ | The minimum energy required to initiate a chemical reaction. Governs the reaction rate. | DSC (non-isothermal methods) |

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for Chloroacetyl Isocyanate Reactions

The reactivity of the isocyanate group, particularly in this compound, is a focal point for the development of novel catalytic systems. An electron-withdrawing group, such as the chloroacetyl group, enhances the electrophilicity of the isocyanate carbon, increasing its reactivity toward nucleophiles. nih.gov Future research is geared towards designing catalysts that can control the selectivity and efficiency of these reactions.

Current research often involves the use of various catalysts for reactions involving isocyanates, such as Lewis acids and organocatalysts, to facilitate cycloaddition reactions or the formation of ureas and carbamates. researchgate.netresearchgate.netacs.org For instance, in reactions analogous to those of this compound, catalysts like phenylphosphinic acid have been employed for three-component Ugi reactions involving isocyanides, which share some reactivity patterns with isocyanates. researchgate.net The development of chiral catalysts is a significant trend, aiming to achieve high enantioselectivity in the synthesis of complex molecules. nih.gov

Future work will likely focus on:

Asymmetric Catalysis: Designing chiral Lewis acids or organocatalysts to control the stereochemistry of products derived from this compound. This is particularly relevant for the synthesis of pharmaceuticals and agrochemicals.

Bifunctional Catalysts: Creating catalysts that can activate both the this compound and the nucleophile simultaneously, leading to enhanced reaction rates and selectivities. nih.gov

Immobilized Catalysts: Developing solid-supported catalysts for easier separation and recycling, contributing to more sustainable chemical processes.

A summary of potential catalytic approaches is presented in the table below.

| Catalyst Type | Potential Application with this compound | Research Goal |

| Chiral Lewis Acids | Asymmetric cycloadditions | Enantioselective synthesis of heterocyclic compounds |

| Organocatalysts (e.g., chiral thioureas, phosphoric acids) | Enantioselective addition of nucleophiles | Access to optically active ureas, carbamates, and amides bottalab.it |

| Polymer-Supported Catalysts | Heterogeneous catalysis in flow systems | Improved catalyst recovery and process sustainability acs.org |

| Bifunctional Catalysts | Tandem or cascade reactions | Increased molecular complexity in a single step nih.gov |

Integration into Flow Chemistry and Automated Synthesis

The integration of this compound into flow chemistry and automated synthesis platforms represents a significant step towards safer and more efficient chemical production. acs.org Flow chemistry offers several advantages, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle reactive intermediates like isocyanates. acs.orgrsc.org

Automated synthesis systems, combined with flow chemistry, can accelerate the discovery of new molecules by enabling high-throughput screening of reaction conditions and the rapid synthesis of compound libraries. acs.orgrsc.org This is particularly valuable for medicinal chemistry applications where large numbers of derivatives are often required for structure-activity relationship studies. ncats.io

Key areas for future research include:

Telescoped Synthesis: Designing multi-step flow processes where this compound is generated and consumed in situ, avoiding the isolation of this reactive intermediate. acs.orguc.pt

In-line Purification: Integrating purification techniques, such as scavenger resins or membrane separation, directly into the flow system to obtain pure products without traditional workup procedures. uc.pt

Process Analytical Technology (PAT): Implementing real-time monitoring of reactions involving this compound to ensure process control and optimization.

Exploration of this compound in Materials Science (Synthetic Routes to New Monomers/Polymers)

This compound is a promising reagent for the synthesis of novel monomers and polymers in materials science. Its bifunctional nature, possessing both a reactive isocyanate group and a chloroacetyl moiety, allows for a variety of polymerization and post-polymerization modification strategies.

One area of interest is the synthesis of polyurethanes and poly(hydroxyurethanes). acs.orgresearchgate.net While traditional polyurethanes are synthesized from polyisocyanates and polyols, there is a growing interest in non-isocyanate routes for sustainability reasons. researchgate.net However, this compound can be used to create functional polyurethanes or to modify existing polymers. For example, the chloroacetyl group can serve as a handle for further functionalization, allowing for the introduction of specific properties into the polymer backbone. acs.org

Future research directions in this area include:

Functional Monomer Synthesis: Using this compound to synthesize monomers with tailored functionalities for applications in coatings, adhesives, and biomedical devices.

Step-Growth Polymerization: Investigating the use of this compound in step-growth polymerizations to create new classes of polymers with unique thermal and mechanical properties. researchgate.net

Surface Modification: Utilizing this compound to modify the surfaces of materials, imparting properties such as hydrophobicity, biocompatibility, or antimicrobial activity.

| Polymer Type | Role of this compound | Potential Application |

| Functional Polyurethanes | Monomer or chain extender | Smart materials, drug delivery systems |

| Graft Copolymers | Initiator for grafting reactions | Compatibilizers, high-performance blends |

| Modified Biopolymers | Functionalization of natural polymers (e.g., chitosan) | Biomedical scaffolds, functional hydrogels sci-hub.se |

Sustainable Synthesis and Application Methodologies

The development of sustainable methods for the synthesis and application of this compound is a critical area of future research. researchgate.netrsc.org Traditional isocyanate synthesis often involves the use of hazardous reagents like phosgene. wikipedia.org Research is actively seeking greener alternatives.

Key strategies for enhancing the sustainability of this compound chemistry include:

Phosgene-Free Synthesis: Exploring alternative synthetic routes that avoid the use of phosgene, such as the thermal or catalytic decomposition of suitable precursors. researchgate.netrsc.org

Atom Economy: Designing reactions that maximize the incorporation of all atoms from the starting materials into the final product, a core principle of green chemistry. Multicomponent reactions involving isocyanates are a prime example of this approach. nih.govrsc.org

Renewable Feedstocks: Investigating the use of bio-based starting materials for the synthesis of this compound or its reaction partners. researchgate.net

Green Solvents: Utilizing environmentally benign solvents or even solvent-free conditions for reactions involving this compound.

Computational Design of this compound-Derived Reagents

Computational chemistry and molecular modeling are becoming indispensable tools for designing new reagents and predicting their reactivity. In the context of this compound, computational methods can be used to:

Predict Reactivity: Employing quantum mechanical calculations, such as Density Functional Theory (DFT), to understand the electronic structure and reactivity of this compound and its derivatives. researchgate.net This can help in predicting the outcome of reactions and designing more selective reagents.

Design Novel Reagents: In silico design of new reagents based on the this compound scaffold with tailored electronic and steric properties for specific applications, such as site-selective protein modification.

Elucidate Reaction Mechanisms: Using computational modeling to investigate the transition states and intermediates of reactions involving this compound, providing insights that can be used to optimize reaction conditions and catalyst design. researchgate.net

The synergy between computational design and experimental validation is expected to accelerate the discovery of new applications for this compound and its derivatives.

Q & A

Q. What are the common synthetic methodologies for preparing derivatives of chloroacetyl isocyanate, and how are these products characterized?

this compound derivatives are typically synthesized via alkylation or condensation reactions. For example, alkylation of quinazoline with 2-chloro-N-(substituted) acetamide derivatives yields S- and N-alkylated products under basic conditions at room temperature . Structural confirmation employs IR spectroscopy (e.g., NH stretches at ~3414–3228 cm⁻¹ and carbonyl bands at 1725–1685 cm⁻¹), NMR (exchangeable NH singlets at 13.00–10.30 ppm), and mass spectrometry . Microwave-assisted reactions with aryl isocyanates in DMF (200 W, 2 min) further expand product diversity .

Q. How is this compound utilized in the synthesis of hydantoin scaffolds?

this compound enables one-pot hydantoin formation through reaction with amines. For instance, methyl 4-aminophenylpropionate reacts with this compound in the presence of DBU to directly form N-1-arylhydantoins via ureido intermediates . Cyclization is driven by the reactivity of the isocyanate group, which facilitates nucleophilic attack and subsequent ring closure .

Q. What safety protocols are critical when handling this compound in laboratory settings?

this compound is classified as a skin corrosive (Skin Corr. 1B) and sensitizer (Resp. Sens. 1). Proper personal protective equipment (PPE), including nitrile gloves and fume hoods, is mandatory. Storage below -20°C is recommended to prevent decomposition, and batch-specific Certificates of Analysis (COA) should be verified for purity .

Advanced Research Questions

Q. How do reagent reactivity and solvent choice influence the microstructure of metal-organic frameworks (MOFs) during postsynthetic modification (PSM) with this compound?

this compound’s high reactivity enables rapid functionalization of MOFs, often yielding core-shell microstructures. For example, IRMOF-3 modified with this compound exhibits uniform chlorine distribution in EDS mapping, whereas slower-reacting isocyanates (e.g., 4-bromophenyl isocyanate) produce gradient structures . Solvent polarity modulates diffusion rates; polar solvents like DMF enhance reagent penetration, enabling Matryoshka-like architectures in multi-step PSM .

Q. What analytical techniques are most effective for characterizing stereochemical outcomes in reactions involving this compound?